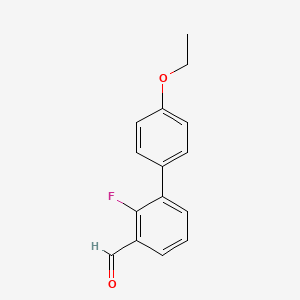

![molecular formula C10H13ClN4O3S B1451344 4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole CAS No. 664985-43-7](/img/structure/B1451344.png)

4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole

Overview

Description

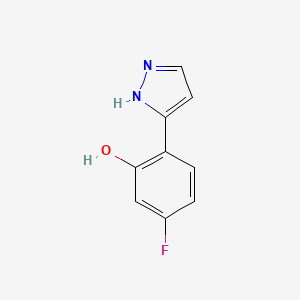

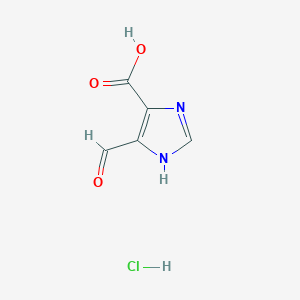

“4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole” is a chemical compound with the molecular formula C10H13ClN4O3S . It is also known by other names such as “DAABD-Cl”, “4-[2-(N,N-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan”, and "7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide" . It is used as a derivatization reagent for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .

Molecular Structure Analysis

The molecular weight of “this compound” is 304.75 g/mol . The InChI string representation of its structure is "InChI=1S/C10H13ClN4O3S/c1-15(2)6-5-12-19(16,17)8-4-3-7(11)9-10(8)14-18-13-9/h3-4,12H,5-6H2,1-2H3" .

Physical And Chemical Properties Analysis

The compound is a solid in form and its color ranges from off-white to yellow . It has a melting point of 102 - 104°C . It is slightly soluble in DMSO and methanol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorogenic Derivatization in Chromatography

4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole and its derivatives have been utilized as fluorogenic derivatization reagents in chromatographic analyses. For instance, Santa et al. (2009) developed benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), demonstrating their suitability as derivatization reagents in LC/ESI-MS/MS analysis due to their reaction with short-chain carboxylic acids under specific conditions, allowing for efficient separation and detection (Santa et al., 2009).

Protein Identification in Proteomics

In the field of proteomics, this compound and its variants have been applied for the identification of proteins. Masuda et al. (2004) proposed the use of 4-(dimethylaminoethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) and related reagents in proteomics studies. These reagents enabled the identification of proteins in complex matrices through high-performance liquid chromatography-fluorescence detection and tandem mass spectrometry, offering improved sensitivity and specificity for protein detection (Masuda et al., 2004).

Application in Carboxylic Acids Analysis

The compound's derivatives have also been effective in the analysis of carboxylic acids. In a study by Santa et al. (2007), benzofurazan derivatization reagents, including variants of this compound, were applied to carboxylic acids analysis in LC/ESI-MS/MS. This study highlighted their suitability for ESI-MS/MS analysis, evidenced by the generation of intense fragment ions in product ion spectra (Santa et al., 2007).

Fluorogenic Reagent for Thiols

This chemical has also been synthesized as a more reactive, thiol-specific fluorogenic reagent. Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for this purpose, finding it to react quantitatively with thiols under specific conditions, with negligible reaction with other amino acids. This reagent demonstrated utility in the determination of thiols in rat tissues through high-performance liquid chromatography and fluorometric detection (Toyo’oka et al., 1989).

Synthesis of Novel Fluorogenic Reagents

Furthermore, researchers have synthesized novel fluorogenic reagents based on this compound for specific applications. Prados et al. (1997) synthesized a new fluorescent reagent for carboxylic acids, demonstrating its applicability as a precolumn derivatization reagent in liquid chromatography (LC), with successful reaction with saturated fatty acids and non-steroidal anti-inflammatory drugs to give fluorescent products (Prados et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352+P332+P313+P362+P364 (IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse), and P305+P351+P338+P337+P313 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention) .

Mechanism of Action

Target of Action

It has demonstrated interactions with certain proteins , potentially leading to the inhibition of specific cellular processes .

Mode of Action

DAABD-Cl is hypothesized to function as an enzyme inhibitor, blocking the activity of specific enzymes within the body . It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes involved in drug and chemical metabolism . Furthermore, it has demonstrated the ability to hinder the activity of proteins like cyclooxygenase-2, which is responsible for the production of inflammatory mediators .

Biochemical Pathways

DAABD-Cl is a new derivatization reagent for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma . This suggests that it may play a role in the metabolism of these fatty acids.

Pharmacokinetics

It is also known that the compound is predominantly excreted via the renal route as unchanged drug .

Result of Action

It has been observed to impede the activity of hormones such as cortisol, crucial for stress response regulation .

Action Environment

It is known that daabd-cl has a low potential for drug-drug interactions .

Properties

IUPAC Name |

4-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O3S/c1-15(2)6-5-12-19(16,17)8-4-3-7(11)9-10(8)14-18-13-9/h3-4,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEYFWVHUXSWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659762 | |

| Record name | 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664985-43-7 | |

| Record name | 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAABD-Cl [=4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole] [for Proteome Analysis] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)

![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)